![molecular formula C20H12N2 B11844399 Isoquino[3,4-b]phenanthridine CAS No. 1630-53-1](/img/structure/B11844399.png)
Isoquino[3,4-b]phenanthridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoquino[3,4-b]phenanthridine is a heterocyclic aromatic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by a fused ring system consisting of an isoquinoline moiety and a phenanthridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isoquino[3,4-b]phenanthridine can be synthesized through various synthetic routes. One common method involves the cyclization of biaryl oximes under UV irradiation. For example, biphenyl-2-carbaldehyde O-acetyl oximes can be exposed to UV radiation to afford phenanthridines . Another method involves the use of metal-catalyzed reactions, such as rhodium-mediated alkyne cycloaddition reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using efficient catalytic processes. These methods often employ transition metal catalysts and environmentally friendly solvents to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: Isoquino[3,4-b]phenanthridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: this compound can undergo electrophilic substitution reactions with reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Bromine, chlorine.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Isoquino[3,4-b]phenanthridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of DNA binding and interactions due to its planar structure.
Medicine: Investigated for its potential antitumor and antiparasitic activities.
Industry: Utilized in the development of fluorescent markers and probes for biological imaging.
Mecanismo De Acción
The mechanism of action of isoquino[3,4-b]phenanthridine involves its interaction with molecular targets such as DNA and enzymes. Its planar structure allows it to intercalate between DNA base pairs, thereby disrupting DNA replication and transcription processes. Additionally, it can inhibit the activity of certain enzymes involved in cellular metabolism .
Comparación Con Compuestos Similares
Isoquino[3,4-b]phenanthridine can be compared with other similar compounds, such as:
Phenanthridine: Shares a similar fused ring system but lacks the isoquinoline moiety.
Isoquinoline: Contains the isoquinoline moiety but lacks the phenanthridine moiety.
Quinoline: Another nitrogen-containing heterocyclic compound with a different ring structure.
Uniqueness: this compound is unique due to its fused ring system that combines both isoquinoline and phenanthridine moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
1630-53-1 |
|---|---|
Fórmula molecular |
C20H12N2 |
Peso molecular |
280.3 g/mol |
Nombre IUPAC |
isoquinolino[3,4-b]phenanthridine |
InChI |
InChI=1S/C20H12N2/c1-3-7-15-13(5-1)11-21-19-10-18-16-8-4-2-6-14(16)12-22-20(18)9-17(15)19/h1-12H |
Clave InChI |
YALRYGNKIHORNR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=NC3=CC4=C(C=C23)N=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


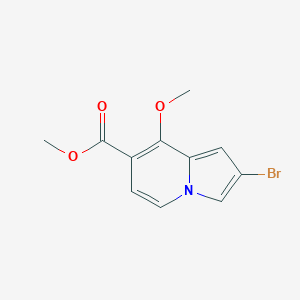
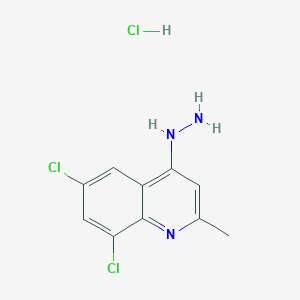
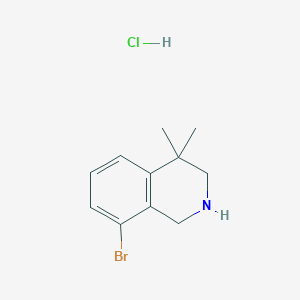
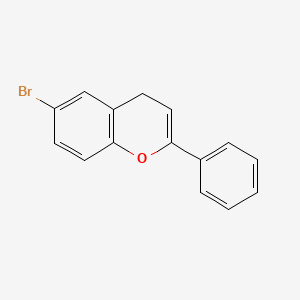
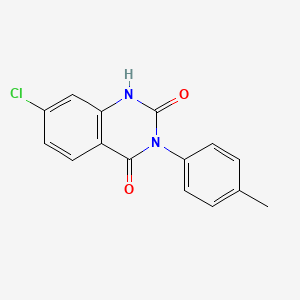

![N,N-Dimethyl-3-(1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)propanamide](/img/structure/B11844377.png)
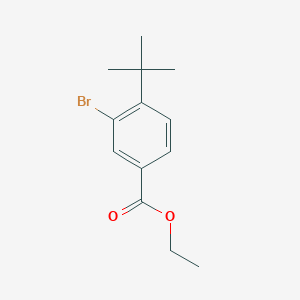
![tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate acetate](/img/structure/B11844391.png)
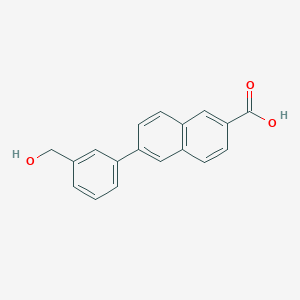

![N-[2-(3,5-Dimethylphenyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B11844408.png)
![3-Pyridinecarboxylic acid, 6-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B11844413.png)

